molecular formula C18H24N4O3 B2868805 N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351597-27-7

N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2868805
CAS No.: 1351597-27-7
M. Wt: 344.415
InChI Key: NCOHGNPNSZSTIO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative characterized by a 1-methyl-3-methoxy pyrazole core linked via an amino-oxoethyl group to a 4-butylphenyl substituent. The butylphenyl group may enhance lipophilicity, while the methoxy substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[2-(4-butylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-5-6-13-7-9-14(10-8-13)20-16(23)11-19-17(24)15-12-22(2)21-18(15)25-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOHGNPNSZSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

N 2 4 butylphenyl amino 2 oxoethyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide\text{N 2 4 butylphenyl amino 2 oxoethyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines by targeting specific oncogenic pathways.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.5
Compound BEGFR0.8
N-(2-((4-butylphenyl)amino)-...)TBDTBDTBD

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been documented in various models. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Case Study:
A study demonstrated that a related pyrazole compound effectively reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin. This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of various bacterial strains and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli40
Bacillus subtilis40
Aspergillus nigerTBDTBD

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation.
  • Cytokine Modulation : These compounds can modulate cytokine production, reducing inflammatory responses.
  • Cell Cycle Interference : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound: N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide 4-Butylphenyl, methoxy, methyl ~357* N/A High lipophilicity due to butyl group
Example 53 (): Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropyl, chromenone ~589 175–178 Fluorine atoms enhance binding affinity
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Thiazole-furan 3-Methoxybenzyl, furan ~369* N/A Thiazole core may improve solubility

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles :

  • The target compound’s pyrazole-4-carboxamide core is simpler than the fused pyrazolo[3,4-d]pyrimidine in Example 53 (). Fused systems often exhibit enhanced binding to ATP pockets in kinases .
  • Thiazole and furan derivatives () prioritize smaller heterocycles, which may improve metabolic stability compared to bulkier pyrazole analogs .

Substituent Effects: The 4-butylphenyl group in the target compound contrasts with the fluorophenyl groups in Example 53. Fluorine atoms are commonly used to modulate pharmacokinetics (e.g., bioavailability, half-life) but may reduce lipophilicity compared to alkyl chains .

Synthetic Complexity :

  • Example 53 () involves multi-step synthesis with palladium catalysts, suggesting higher complexity and cost compared to the target compound’s simpler amide coupling .

Thermal Stability :

  • Example 53 has a documented melting point (175–178°C), indicative of crystalline stability, whereas data for the target compound are unavailable .

Research Implications and Limitations

  • Gaps in Data : The provided evidence lacks direct biological or pharmacological data for the target compound, limiting mechanistic comparisons.
  • Structural Predictions : The butylphenyl group in the target compound likely increases membrane permeability, while the pyrazole core may limit kinase selectivity compared to pyrazolo-pyrimidine hybrids .

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